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Compound of Interest

Compound Name: 1,2-Dibromoethyl acetate

Cat. No.: B1217515 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental spectroscopic data for 1,2-dibromoethyl acetate (CAS No. 24442-

57-7) is not readily available in public databases. The data presented in this document is

predicted based on the analysis of its chemical structure and comparison with analogous

compounds. These predictions are intended for guidance and should be confirmed by

experimental data.

This technical guide provides a predicted spectroscopic profile of 1,2-dibromoethyl acetate, a

compound of interest in synthetic organic chemistry and as a potential reference standard in

drug development. The predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data are presented to aid in the identification and characterization of this

molecule.

Predicted Spectroscopic Data
The following tables summarize the predicted NMR, IR, and MS data for 1,2-dibromoethyl
acetate.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃,
Reference: TMS)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~2.1 - 2.2 Singlet 3H CH₃ (acetyl group)

~4.4 - 4.6 Doublet of doublets 2H CH₂Br

~6.5 - 6.7 Triplet 1H CHBr

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)
Chemical Shift (δ, ppm) Assignment

~20 - 22 CH₃ (acetyl group)

~35 - 40 CH₂Br

~70 - 75 CHBr

~169 - 171 C=O (ester carbonyl)

Table 3: Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

~2950 - 3000 Medium C-H stretch (aliphatic)

~1740 - 1760 Strong C=O stretch (ester)

~1220 - 1250 Strong C-O stretch (ester)

~600 - 700 Strong C-Br stretch

Table 4: Predicted Mass Spectrometry Data (Electron
Ionization - EI)
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m/z Relative Abundance Assignment

244, 246, 248 Low
[M]⁺ (Molecular ion with Br

isotopes)

165, 167 Medium [M - Br]⁺

123, 125 Medium [CH₂CHBr]⁺

43 High [CH₃CO]⁺ (Base Peak)

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for a liquid sample like 1,2-dibromoethyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-25 mg of 1,2-dibromoethyl acetate in 0.6-

0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[1] For ¹³C NMR, a more

concentrated sample of 50-100 mg may be required.[1]

Filtration: Filter the solution through a pipette with a small plug of glass wool into a standard

5 mm NMR tube to remove any particulate matter.

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for

chemical shift referencing (0.00 ppm).[2]

Data Acquisition: Acquire the spectrum on a suitable NMR spectrometer (e.g., 300-500

MHz). The instrument's magnetic field is locked onto the deuterium signal of the solvent.[3]

Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier transformation

to obtain the frequency-domain spectrum.[3] Phase and baseline corrections are then

applied.

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid): Place a single drop of neat 1,2-dibromoethyl acetate
onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[4]
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Assembly: Place a second salt plate on top of the first, allowing the liquid to spread into a

thin film between the plates.[4]

Data Acquisition: Mount the "sandwich" plates in the sample holder of an FTIR spectrometer.

Background Scan: Run a background spectrum of the empty instrument to subtract

atmospheric and instrumental interferences.

Sample Scan: Acquire the IR spectrum of the sample, typically in the range of 4000-400

cm⁻¹.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

often via direct infusion or after separation by Gas Chromatography (GC-MS).

Ionization: In Electron Ionization (EI), the sample molecules in the gas phase are bombarded

with a high-energy electron beam, causing ionization and fragmentation.[5]

Mass Analysis: The resulting positively charged ions are accelerated and separated based

on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight

analyzer).[6]

Detection: A detector records the abundance of ions at each m/z value, generating the mass

spectrum.[6]

Visualizations
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Structure of 1,2-Dibromoethyl Acetate
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Caption: Structure of 1,2-dibromoethyl acetate with atom numbering.
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Spectroscopic Analysis Workflow
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Caption: General workflow for spectroscopic analysis.
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Predicted Mass Spectrum Fragmentation
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Caption: Predicted major fragmentation pathways for 1,2-dibromoethyl acetate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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